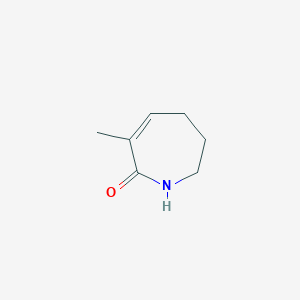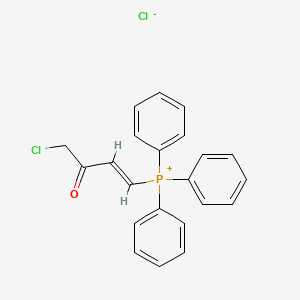
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is a chemical compound with the molecular formula C22H19Cl2OP. It is known for its unique structure, which includes a phosphonium group bonded to a triphenyl group and a chloro-oxo-butenyl moiety. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable chloro-oxo-butenyl precursor. One common method involves the reaction of chloroacetyl chloride with 1,2-dichloroethene in the presence of aluminum chloride (AlCl3). This reaction leads to the formation of (E)-1,1,4-trichlorobut-3-en-2-one, which can then be further reacted with triphenylphosphine to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons. The synthesis is carried out in cleanroom environments to maintain the integrity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The oxo group in the compound can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The double bond in the butenyl moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are also used. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine substituent, while oxidation can lead to the formation of a phosphine oxide .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The chloro and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium bromide
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium iodide
- (4-Chloro-3-oxo-1-buten-1-yl)triphenylphosphonium fluoride
Uniqueness
(4-Chloro-3-oxobut-1-en-1-yl)triphenylphosphonium chloride is unique due to its specific combination of a chloro-oxo-butenyl moiety with a triphenylphosphonium group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C22H19Cl2OP |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
[(E)-4-chloro-3-oxobut-1-enyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H19ClOP.ClH/c23-18-19(24)16-17-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1/b17-16+; |
InChI-Schlüssel |
CHHNJUNVTWBEOA-CMBBICFISA-M |
Isomerische SMILES |
C1=CC=C(C=C1)[P+](/C=C/C(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)


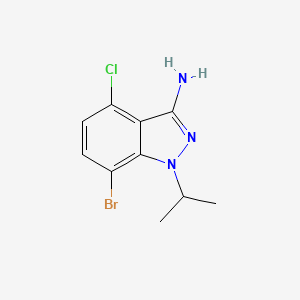


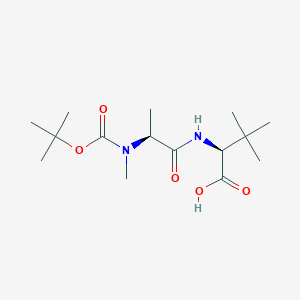
![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)
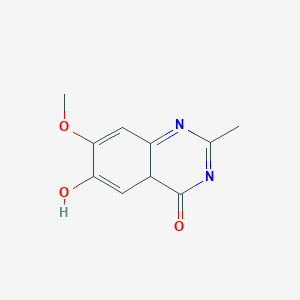
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)
